molecular formula C18H19BrClN3O B3514951 N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B3514951
M. Wt: 408.7 g/mol
InChI Key: SGLCVFZVVJCZRD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide is a piperazine-acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide moiety and a 2-chlorophenyl substituent on the piperazine ring. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives are widely studied for their roles as CNS agents, antimicrobials, and P-glycoprotein (P-gp) inhibitors .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLCVFZVVJCZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine intermediate undergoes nucleophilic substitution with 2-chlorophenyl halides to form the 2-chlorophenylpiperazine derivative.

    Acylation: The final step involves the acylation of the 2-chlorophenylpiperazine derivative with 4-bromophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the removal of halogen substituents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dehalogenated derivatives.

    Substitution: Functionalized aromatic derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The presence of halogen substituents may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Position : The position of halogens (e.g., 2-chloro vs. 4-chloro on phenyl rings) significantly affects receptor binding. For example, Compound 15 (2-chlorophenyl on piperazine) shows anticonvulsant activity, while the target compound’s 2-chlorophenyl group may enhance P-gp inhibition .
  • Heterocyclic Modifications: Thiazole (Compound 13) or pyridazinone () substituents introduce distinct biological profiles, such as anti-inflammatory or neutrophil activation, compared to the target compound’s simpler acetamide-piperazine scaffold.

Pharmacokinetic and Pharmacodynamic Comparisons

  • P-gp Inhibition : The target compound’s structural analog (Compound 4 in ), which shares a similar piperazine-acetamide backbone, increased paclitaxel’s oral bioavailability by 56–106.6% at 5 mg/kg, suggesting P-gp efflux pump inhibition .
  • Receptor Specificity: Pyridazinone analogs () act as FPR2 agonists, whereas the target compound’s activity remains underexplored in this context, indicating that heterocyclic replacements can redirect therapeutic applications .

Structural Analysis and Stability

  • Bond Lengths and Stability: The target compound’s acetamide C1–C2 bond (1.501 Å) and N1–C2 bond (1.347 Å) are consistent with similar derivatives (). Minor deviations (e.g., C6–Br bond at 1.8907 Å vs. 1.91 Å in other bromophenyl analogs) suggest subtle conformational differences affecting crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
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N-(4-bromophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide

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